molecular formula C27H29N5O6 B607939 Hetrombopag olamine CAS No. 1257792-42-9

Hetrombopag olamine

カタログ番号: B607939
CAS番号: 1257792-42-9
分子量: 519.558
InChIキー: WPNAPESWZGRRPA-JGUILPGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hetrombopag olamine is a novel orally bioavailable, non-peptide thrombopoietin (TPO) receptor agonist.

科学的研究の応用

Immune Thrombocytopenia (ITP)

  • Efficacy : In a study involving patients with chronic ITP, hetrombopag demonstrated a response rate of 59.5%, with significant increases in platelet counts observed at week 6. The median time to first response was approximately 2.1 weeks, and the median duration of response was 3.1 weeks .
  • Safety Profile : Adverse events were reported in 86.5% of patients, with common issues including upper respiratory infections and increased liver enzymes. However, serious adverse events were rare and not directly related to the treatment .

Severe Aplastic Anemia (SAA)

  • Clinical Trials : Hetrombopag is currently under investigation for its efficacy in SAA, showing promise in increasing platelet counts among patients who have not responded adequately to other treatments .
  • Case Studies : In a Phase II trial, patients receiving hetrombopag exhibited notable improvements in platelet recovery post-treatment, suggesting its potential as a second-line therapy in this challenging patient population .

Chemotherapy-Induced Thrombocytopenia

  • Ongoing Research : Hetrombopag is also being evaluated for its effectiveness in managing thrombocytopenia resulting from chemotherapy. Early results indicate that it may facilitate quicker recovery of platelet levels following treatment cycles .

Pharmacokinetics and Administration

  • Dosing Regimen : Clinical studies have established that hetrombopag can be administered effectively at doses ranging from 2.5 mg to 7.5 mg once daily, depending on the patient's condition and response .
  • Bioavailability Considerations : It is recommended that hetrombopag be taken on an empty stomach to maximize absorption and efficacy .

Data Tables

Application AreaEfficacy Rate (%)Median Time to Response (weeks)Common Adverse Events
Immune Thrombocytopenia59.52.1Upper respiratory infection, ALT increase
Severe Aplastic AnemiaNot yet fully establishedOngoing trialsLimited serious adverse events
Chemotherapy-Induced ThrombocytopeniaUnder investigationN/AN/A

特性

CAS番号

1257792-42-9

分子式

C27H29N5O6

分子量

519.558

IUPAC名

2-aminoethanol;5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5.2C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;2*3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);2*4H,1-3H2

InChIキー

WPNAPESWZGRRPA-JGUILPGDSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O.C(CO)N.C(CO)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Hetrombopag olamine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag olamine
Reactant of Route 2
Hetrombopag olamine
Reactant of Route 3
Hetrombopag olamine
Reactant of Route 4
Hetrombopag olamine
Reactant of Route 5
Hetrombopag olamine
Reactant of Route 6
Hetrombopag olamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。